![molecular formula C22H22N4O3S B2488422 N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide CAS No. 919244-36-3](/img/structure/B2488422.png)

N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

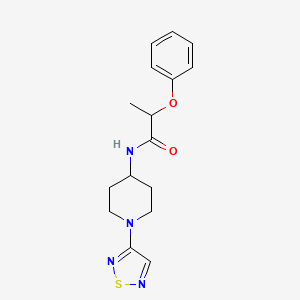

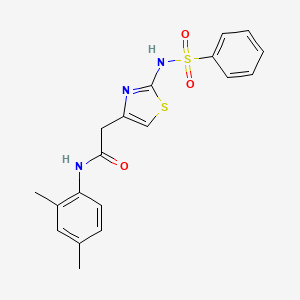

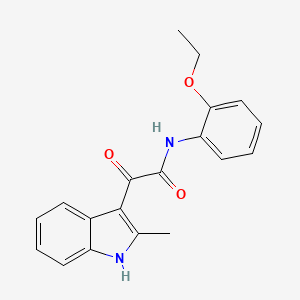

The compound belongs to a class of chemicals known for their complex synthesis and potential biological activities. While the specific name provided does not match exactly with literature findings, related compounds with similar structures have been synthesized and studied for various applications, including anticancer activities. Such compounds are characterized by their spiro[indoline-3,2'-[1,3,4]thiadiazol] skeleton, indicating a broad interest in their synthesis and application potential in the scientific community (Shyamsivappan et al., 2022).

Synthesis Analysis

Synthesis of similar compounds involves the cyclocondensation of N'-substituted benzylidene-2-(3'-substituted phenyl-spiro[3H-indole-3,2'-thiazolidine]-2,4-(1H)-dione-1-yl)acetohydrazide with thiolactic acid, showcasing the complexity and the synthetic routes employed to obtain these heterocyclic compounds (Saxena et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various spectroscopic techniques and X-ray crystallography, providing detailed insights into their 3D conformation and stereochemistry. These studies are crucial for understanding the compound's interaction with biological targets (Gautam et al., 2013).

Chemical Reactions and Properties

Chemical properties of these compounds, such as reactivity and stability, are influenced by their unique structural features, including the spiro[indoline-3,2'-[1,3,4]thiadiazol] core. For instance, cycloaddition reactions have been employed in synthesizing spiro compounds, showcasing their versatility in chemical transformations (Shen et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are integral for their formulation and application. These properties are determined through comprehensive physicochemical characterization (Ismailova et al., 2014).

Chemical Properties Analysis

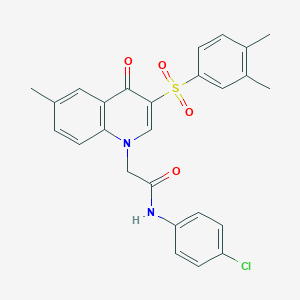

Chemical properties, such as pKa, logP, and reactivity towards different chemical reagents, are crucial for predicting the compound's behavior in biological systems and its interaction with biomolecules. These properties are typically assessed through computational methods and experimental validations (Kovalenko et al., 2012).

Applications De Recherche Scientifique

Synthesis and Structural Studies

- N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a compound that can be synthesized through various methods, including the cyclocondensation of specific precursors, such as thiosemicarbazone and isatin extracted from Couroupita guianesis (Cannon Ball Tree) (Tripathi & Sonawane, 2013). These methods often involve refluxing in certain solvents, followed by acetylation processes.

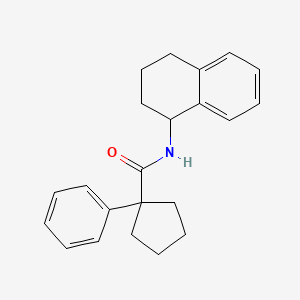

Potential Applications in Anticancer Research

- Research into the derivatives of this compound has shown that these compounds can exhibit cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents (Abu‐Hashem & Al-Hussain, 2022). The efficacy of these compounds can be further enhanced through specific structural modifications.

Antimicrobial and Antibacterial Properties

- Some derivatives of this compound have been shown to possess antimicrobial properties, especially against certain Gram-positive and Gram-negative bacteria (Olomola, Bada, & Obafemi, 2009). This suggests their potential application in developing new antibacterial treatments.

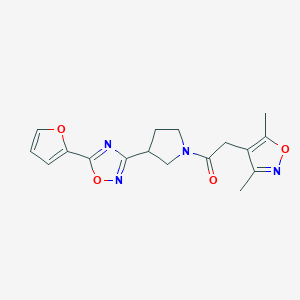

Molecular Docking and Theoretical Studies

- Theoretical studies, including molecular docking, have been conducted on various derivatives of this compound, to understand their interaction mechanisms and potential biological targets. These studies help in rationalizing the design of new compounds with enhanced biological activities (Moustafa et al., 2020).

Corrosion Inhibition Properties

- Studies have also explored the use of thiadiazoline derivatives, closely related to this compound, in corrosion inhibition. These compounds have shown potential in protecting metals against corrosion, particularly in acidic environments, making them useful in industrial applications (Tiwari, Mitra, & Yadav, 2021).

Mécanisme D'action

The indole nucleus is also found in many important synthetic drug molecules, which has led to its use in the treatment of various diseases . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores has made it an important heterocyclic compound with broad-spectrum biological activities .

Propriétés

IUPAC Name |

N-[4-acetyl-7'-methyl-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-14-8-7-11-18-19(14)25(13-12-17-9-5-4-6-10-17)20(29)22(18)26(16(3)28)24-21(30-22)23-15(2)27/h4-11H,12-13H2,1-3H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIROXFFZLQORN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3(C(=O)N2CCC4=CC=CC=C4)N(N=C(S3)NC(=O)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)

![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)